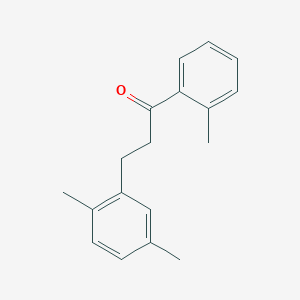

3-(2,5-Dimethylphenyl)-2'-methylpropiophenone

Description

3-(2,5-Dimethylphenyl)-2'-methylpropiophenone (CAS: 898794-74-6) is a substituted propiophenone derivative characterized by a 2,5-dimethylphenyl group attached to the ketone backbone and a 2-methylphenyl substituent.

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-8-9-14(2)16(12-13)10-11-18(19)17-7-5-4-6-15(17)3/h4-9,12H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQZTCNUMLJQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644717 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-74-6 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-2’-methylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with 2’-methylpropiophenone. This reaction typically requires the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(2,5-Dimethylphenyl)-2’-methylpropiophenone may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-2’-methylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 2,5-dimethylphenyl moiety exhibit notable antimicrobial properties. Studies have shown that derivatives of this scaffold can effectively combat various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). For instance:

- A study demonstrated that derivatives with the 2,5-dimethylphenyl structure exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains of Candida and Staphylococcus species .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research has highlighted its ability to induce apoptosis in cancer cells through mechanisms such as downregulation of anti-apoptotic proteins. Notably:

- A series of bromolactones derived from 2,5-dimethylphenyl substituents showed promising antiproliferative activity against canine cancer cell lines .

Industrial Applications

In industrial settings, 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone is utilized in the production of specialty chemicals. Its unique chemical structure allows for modifications that enhance its properties for specific applications. Some notable uses include:

- Production of Specialty Chemicals: The compound serves as an intermediate in synthesizing more complex organic molecules used in various industrial applications.

- Drug Development: Due to its structural similarity to pharmacologically active compounds, it is explored for potential use in drug development aimed at treating infections and cancers .

Case Study 1: Antimicrobial Efficacy

A study focusing on thiazole derivatives incorporating the 2,5-dimethylphenyl moiety revealed broad-spectrum antimicrobial activity against drug-resistant strains. The findings suggest that these derivatives could be further developed as novel antimicrobial agents targeting clinically relevant pathogens .

Case Study 2: Anticancer Activity

Another investigation into the synthesis of chiral bromo analogs derived from the compound demonstrated significant activity against a panel of canine cancer lines. The results indicate that modifications to the dimethylphenyl scaffold can enhance anticancer efficacy .

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-2’-methylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules. Additionally, its ketone group can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 2,5-dimethylphenyl group in the target compound contrasts with the 3,5-dimethylphenyl or 3-chlorophenyl groups in analogs. Electron-withdrawing substituents (e.g., Cl, F) enhance PET-inhibiting activity in carboxamides , whereas methyl groups (electron-donating) may reduce reactivity but improve lipophilicity.

- Bioactivity: N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibits potent PET inhibition in spinach chloroplasts (IC50 ~10 µM), suggesting that the 2,5-dimethylphenyl group optimizes interactions with photosystem II . The target compound’s propiophenone backbone lacks the hydroxynaphthalene moiety critical for this activity but may serve as a scaffold for other applications.

Lipophilicity and Electronic Properties

- Electronic Effects : Methyl groups donate electron density to the aromatic ring, reducing electrophilicity compared to electron-withdrawing substituents (e.g., Cl, F). This may limit the target compound’s utility in PET inhibition but improve stability .

Biological Activity

3-(2,5-Dimethylphenyl)-2'-methylpropiophenone is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological contexts.

Synthesis

The synthesis of 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process that includes the formation of key intermediates. For instance, a common synthetic route is through the reaction of 2,5-dimethylbenzaldehyde with acetophenone derivatives, followed by subsequent reactions to yield the final product.

Biological Activity Overview

Research has indicated that 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. Below are key findings from various studies:

Anticancer Activity

- Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer cell lines. In one study, it exhibited an IC50 value indicating potent antiproliferative activity against human cancer cells (e.g., Jurkat and Caco-2) .

- Mechanism of Action : The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest. The compound's structural features allow it to interact with cellular targets that are crucial for cancer cell survival .

Antimicrobial Activity

- Broad-Spectrum Efficacy : 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone has demonstrated antimicrobial properties against various pathogens, including drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 2 µg/mL for certain resistant strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | Jurkat | 20.6% inhibition | |

| Anticancer | Caco-2 | 53.1% inhibition | |

| Antimicrobial | S. aureus | 2 µg/mL | |

| Antimicrobial | E. faecium | 2 µg/mL |

Case Study 1: Anticancer Evaluation

In a comprehensive study evaluating the cytotoxic effects of various derivatives of 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone, researchers noted a correlation between structural modifications and enhanced activity against specific cancer cell lines. The incorporation of certain functional groups significantly improved the compound's efficacy.

Case Study 2: Antimicrobial Screening

A screening program tested multiple derivatives against a panel of drug-resistant pathogens. The results highlighted the effectiveness of 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone in inhibiting growth in resistant strains, suggesting that this compound could serve as a scaffold for developing new antibiotics targeting resistant infections.

Q & A

Q. What are the optimal synthetic routes for 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone, and how can reaction conditions be systematically optimized?

To synthesize 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone, Friedel-Crafts acylation or cross-coupling reactions are common starting points. Systematic optimization involves:

- Catalyst screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) for acyl group introduction efficiency.

- Solvent selection : Compare polar aprotic solvents (e.g., DMSO) versus non-polar solvents (e.g., toluene) to balance reaction rate and byproduct formation.

- Temperature gradients : Perform reactions at 60–120°C to identify optimal yield-temperature relationships.

- Monitoring : Use thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track intermediate formation .

- Scale-up validation : Confirm reproducibility at 1–10 mmol scales.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone?

- Single-crystal X-ray diffraction (SCXRD) : Resolve molecular configuration and confirm substituent positions. Use SHELXL for refinement, ensuring R-factor convergence below 5% .

- FT-IR spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1680 cm⁻¹) and aromatic C-H bending modes (~750 cm⁻¹) to validate functional groups .

- NMR analysis : Assign ¹H/¹³C NMR peaks (e.g., methyl groups at δ 2.1–2.3 ppm) and correlate with predicted chemical shifts using computational tools like ACD/Labs.

Q. How can researchers ensure purity and quantify impurities in synthesized batches of 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone?

- HPLC-DAD/MS : Employ reverse-phase C18 columns with acetonitrile/water gradients to separate impurities. Calibrate against reference standards for quantification .

- Melting point analysis : Compare experimental values (e.g., 129–131°C) with literature data to detect solvate or polymorphic contamination .

- Elemental analysis : Confirm C/H/N ratios within 0.3% deviation from theoretical values.

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity and stability of 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone under various environmental conditions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets.

- Molecular dynamics (MD) simulations : Model solvation effects in polar solvents (e.g., ethanol) to assess conformational stability over 100-ns trajectories.

- Degradation pathways : Apply transition-state theory to predict hydrolysis or oxidation products under acidic/alkaline conditions .

Q. How can contradictory data between spectroscopic analysis and X-ray crystallography results be resolved when determining the molecular configuration?

- Multi-technique validation : Cross-reference SCXRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å suggest crystal packing distortions .

- Variable-temperature NMR : Detect dynamic processes (e.g., methyl rotation) that may obscure NMR signals but are absent in static crystal structures.

- Synchrotron radiation : Collect high-resolution XRD data (<0.8 Å) to refine electron density maps and resolve ambiguities .

Q. What experimental strategies are recommended for investigating intermolecular interactions and packing behavior in crystal lattices?

- Hirshfeld surface analysis : Quantify close contacts (e.g., C-H···π interactions) using CrystalExplorer. Compare fingerprint plots to analogous structures .

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting/recrystallization) that reflect lattice stability.

- Powder XRD : Monitor polymorphic transformations under thermal stress (25–200°C) to assess packing flexibility.

Q. How does the electronic environment of substituent groups influence the photophysical properties of derivatives?

- UV-Vis spectroscopy : Measure absorbance maxima (λmax) in ethanol/DMSO to correlate substituent electronic effects (e.g., electron-donating methyl groups) with π→π* transitions .

- Fluorescence quenching studies : Introduce electron-deficient moieties (e.g., nitro groups) to assess excited-state interactions via Stern-Volmer analysis.

- Time-dependent DFT (TD-DFT) : Simulate electronic transitions and compare with experimental spectra to validate substituent impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.